N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-25-15-4-3-13(10-16(15)26-2)21-11-12(9-17(21)23)19-18(24)20-7-5-14(22)6-8-20/h3-4,10,12,14,22H,5-9,11H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIKQBCMWQDELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactamization of γ-Amino Acid Derivatives
The pyrrolidinone ring is commonly synthesized via intramolecular cyclization of γ-amino acids. For example, N-protected-4-aminobutyric acid derivatives undergo dehydration-cyclization in the presence of p-toluenesulfonic acid (TsOH) or thionyl chloride (SOCl₂).
Example Protocol
- Dissolve 4-((tert-butoxycarbonyl)amino)butanoic acid (10 mmol) in dry dichloromethane.
- Add SOCl₂ (12 mmol) dropwise at 0°C, stir for 2 h at room temperature.
- Remove solvent, resuspend in toluene, and reflux for 4 h to yield tert-butyl 5-oxopyrrolidine-3-carboxylate.
Functionalization at the 1-Position
Introducing the 3,4-dimethoxyphenyl group requires selective alkylation. Cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) facilitates Sₙ2 reactions under inert atmospheres.
Example Protocol
- Suspend 5-oxopyrrolidine-3-amine (5 mmol) and 1-(bromomethyl)-3,4-dimethoxybenzene (5.5 mmol) in DMF.
- Add Cs₂CO₃ (15 mmol), heat to 80°C for 12 h.
- Quench with water, extract with ethyl acetate, and purify via silica chromatography.
Synthesis of 4-Hydroxypiperidine-1-Carboxamide
Protection-Deprotection Strategy
The hydroxyl group on piperidine is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps.
Example Protocol
- Dissolve 4-hydroxypiperidine (10 mmol) in dichloromethane.
- Add TBSCl (12 mmol) and imidazole (15 mmol), stir for 6 h.
- Wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(tert-butyldimethylsilyloxy)piperidine.
Carboxamide Formation
Activation of the piperidine nitrogen for carboxamide coupling is achieved using 1,1'-carbonyldiimidazole (CDI) or triphosgene.
Example Protocol
- React 4-(TBS-protected)piperidine (5 mmol) with triphosgene (1.7 mmol) in tetrahydrofuran (THF).
- Add N,N-diisopropylethylamine (DIPEA) (10 mmol), stir for 3 h.
- Add pyrrolidinone-3-amine (5 mmol), stir for 12 h.
- Deprotect TBS with tetra-n-butylammonium fluoride (TBAF).
Coupling of Pyrrolidinone and Piperidine Moieties
Carbodiimide-Mediated Amide Bond Formation
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are employed for efficient coupling.
Example Protocol
- Dissolve 5-oxopyrrolidine-3-amine (5 mmol) and 4-hydroxypiperidine-1-carbonyl chloride (5.5 mmol) in THF.
- Add EDCl (6 mmol) and HOBt (6 mmol), stir at 0°C for 1 h, then room temperature for 24 h.
- Purify via recrystallization (ethyl acetate/hexane).
Mitsunobu Reaction for Ether Linkage
For alternative routes, the Mitsunobu reaction couples alcohols with amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Example Protocol
- Mix 4-hydroxypiperidine (5 mmol), 5-oxopyrrolidin-3-ol (5 mmol), DEAD (10 mmol), and PPh₃ (10 mmol) in THF.
- Stir at room temperature for 12 h.
- Concentrate and purify via column chromatography.
Optimization and Challenges
Solvent and Base Selection
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves carboxamide intermediates.
- Recrystallization : Ethanol/water mixtures improve purity of final products.
Data Tables
Table 1. Comparative Yields for Key Synthetic Steps
Table 2. Reaction Conditions for Amide Bond Formation
| Parameter | EDCl/HOBt | Triphosgene |
|---|---|---|
| Temperature | 0°C → RT | RT |
| Solvent | THF | Dichloromethane |
| Reaction Time | 24 h | 3 h |
| Yield Range (%) | 65–78 | 70–85 |
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the modulation of signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
N-(3,4-Dimethoxyphenyl)-4-hydroxybenzamide: Shares the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide is unique due to its combination of a pyrrolidinone and piperidine ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide is a synthetic compound with potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidinone ring and a dimethoxyphenyl group. Its molecular formula is , with a molecular weight of 370.45 g/mol. The compound's characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O4 |
| Molecular Weight | 370.45 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily mediated through its interaction with various receptors in the central nervous system (CNS). The compound has been shown to exhibit affinity for opioid receptors, particularly the mu-opioid receptor, which plays a crucial role in pain modulation and reward pathways.
Opioid Receptor Interaction
Research indicates that compounds similar to this compound have high affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors. For instance, studies demonstrate that structural modifications can enhance selectivity and potency towards these receptors, suggesting that this compound may also exhibit similar properties .
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications in various medical conditions:
- Pain Management : Due to its interaction with opioid receptors, it may serve as an analgesic agent.
- Gastrointestinal Disorders : Similar compounds have been used to treat gastrointestinal motility disorders by acting as peripherally selective opioid antagonists .
- Psychiatric Disorders : There is emerging interest in the role of opioid receptor antagonists in treating depression and anxiety .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential.
Study 1: Opioid Receptor Antagonism
A study focused on N-substituted piperidines revealed that modifications can lead to potent opioid receptor antagonists suitable for treating obesity and other disorders . The findings highlighted the importance of structural features in determining receptor selectivity and efficacy.
Study 2: Gastrointestinal Recovery
Another significant study evaluated a related compound's efficacy in accelerating gastrointestinal recovery post-surgery. The results indicated that selective mu-opioid receptor antagonists could significantly reduce recovery times .
Q & A
Synthesis and Optimization
1.1 (Basic) Q: What are the critical steps in synthesizing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide, and how do substituents like the 3,4-dimethoxyphenyl group influence reaction pathways? A: The synthesis typically involves:
Pyrrolidinone Core Formation : Cyclization of a precursor (e.g., γ-lactam) under acidic or basic conditions to generate the 5-oxopyrrolidin-3-yl scaffold.
Carboxamide Coupling : Reaction of the pyrrolidinone intermediate with 4-hydroxypiperidine-1-carbonyl chloride via nucleophilic acyl substitution.
Substituent Introduction : The 3,4-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, where electron-donating methoxy groups enhance reactivity at the phenyl ring .
1.2 (Advanced) Q: How can researchers optimize reaction yields when synthesizing this compound, particularly in steps involving sensitive functional groups (e.g., the 4-hydroxypiperidine moiety)? A: Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and reduce side reactions.
- Temperature Control : Low temperatures (0–5°C) during carboxamide coupling prevent hydrolysis of the piperidine hydroxyl group.
- Catalyst Use : Triethylamine or DMAP accelerates coupling reactions while minimizing racemization .
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | HCl (1M), 80°C, 6h | 65–75% | |
| Carboxamide Coupling | DMF, 0°C, Et₃N | 50–60% |
Structural Characterization
2.1 (Basic) Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the pyrrolidinone, piperidine, and methoxyphenyl groups. For example, the 5-oxo group in pyrrolidinone appears as a carbonyl peak at ~175 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₅N₃O₅ requires m/z 387.1792) .
- X-ray Crystallography : Resolves stereochemistry of the 4-hydroxypiperidine ring .
2.2 (Advanced) Q: How can researchers address ambiguities in stereochemical assignments for the 4-hydroxypiperidine moiety? A: Use NOESY/ROESY NMR to detect spatial proximity between the hydroxyl proton and adjacent piperidine protons. Computational modeling (e.g., DFT) can predict stable conformers and compare with experimental data .
Biological Activity and Mechanism
3.1 (Basic) Q: What biological targets or pathways are hypothesized for this compound based on its structural analogs? A: Structural analogs with pyrrolidinone-piperidine scaffolds show activity against:
- Serotonin Receptors : The 4-hydroxypiperidine group may mimic endogenous ligands.
- Kinase Inhibition : Methoxyphenyl substituents enhance hydrophobic interactions with ATP-binding pockets .
3.2 (Advanced) Q: How can researchers design assays to evaluate this compound’s selectivity for specific isoforms of a target enzyme? A:
Enzyme Panel Screening : Test against isoforms (e.g., PDE4A, PDE4B) using fluorescence-based assays with isoform-specific substrates.
Molecular Docking : Compare binding energies of the compound’s methoxyphenyl group with isoform-specific active sites .
Data Analysis and Contradictions
4.1 (Advanced) Q: How should researchers resolve discrepancies in reported biological activity data for this compound across studies? A:
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay pH) that may alter activity. For example, the 4-hydroxypiperidine group’s ionization state varies with pH, affecting receptor binding .
- Dose-Response Curves : Validate potency (IC₅₀/EC₅₀) across multiple replicates to distinguish assay variability from true biological effects .
| Reported IC₅₀ (μM) | Assay Conditions | Likely Source of Variation |
|---|---|---|
| 0.5 ± 0.1 | pH 7.4, HEK293 cells | Optimal protonation of hydroxyl group |
| 5.2 ± 1.3 | pH 6.5, CHO cells | Reduced ligand-receptor affinity |
Functional Group Reactivity
5.1 (Advanced) Q: What strategies mitigate unwanted reactivity of the 5-oxopyrrolidin-3-yl group during derivatization? A:
- Protection-Deprotection : Temporarily protect the carbonyl with trimethylsilyl groups during reactions involving nucleophiles.
- Selective Alkylation : Use bulky electrophiles (e.g., tert-butyl bromoacetate) to avoid over-alkylation of the pyrrolidinone nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
